Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt
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Description
Bis(monoacylglycerol) phosphate (BMP) is a phospholipid, containing two-phosphate linked fatty acid esterified glycerol molecule. It is present in late endosome, majorly in intraluminal vesicles (ILVs) and is hydrolyzed by BMP hydrolase. BMP accounts to 15% of total organelle lipids.
Hemi-bis(monoacylglycero)phosphate (hemi-BMP) consists of a glycerophosphoglycerol backbone wherein the three fatty acyl chains are esterified to the glycerol hydroxyls.
Scientific Research Applications
Synthesis and Pharmaceutical Applications Tetradecanoic acid derivatives have been widely studied for their synthesis and applications in pharmaceuticals. For instance, a practical synthesis of a carnitine palmitoyltransferase I inhibitor, utilizing tetradecanoic acid derivatives, has been described by Prashad et al. (2002). This work highlights the efficient, safe, and cost-effective synthesis of these compounds, emphasizing their potential in drug development.
Biochemical Research and Labeling Techniques In the field of biochemical research, tetradecanoic acid derivatives have been used in the synthesis of carbon-13-labeled acids. Sparrow et al. (1983) developed methods for enriching tetradecanoic acid with 13C at specific carbons, contributing to the study of fatty acid metabolism and labeling techniques in biological systems (Sparrow, Patel, & Morrisett, 1983).
Chemical Synthesis and Stereochemistry The asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), demonstrating the importance of tetradecanoic acid derivatives in understanding stereochemical aspects of chemical synthesis (Hasdemir & Yusufoglu, 2004).
Analytical Chemistry and Discrimination Techniques Tetradecanoic acid derivatives have also found applications in analytical chemistry. Hardell and Nilvebrant (1999) developed a method to discriminate between free and esterified fatty acids using tetradecanoic acid derivatives, showcasing their utility in analytical methodologies (Hardell & Nilvebrant, 1999).
Antitumor Activity Research The antitumor activity of the R- and S-enantiomers of tetradecanoic acid derivatives has been investigated, indicating their potential in cancer research. Houlihan et al. (1996) evaluated these enantiomers in several assays, finding that the S-enantiomer showed slightly greater cytotoxic activity against murine tumor cell lines (Houlihan, Prasad, Underwood, Repič, & Munder, 1996).
Properties
IUPAC Name |
azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] [(2S)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3/t44-,45+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIYSPDUHVXNZ-OOWSDCSBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO11P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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